
3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid ethyl ester” is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a complex structure with a benzyl group, a tetrahydropyridine ring, and an indole core, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid ethyl ester” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.
Introduction of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be introduced via a cyclization reaction, often involving a suitable diene and a nitrogen-containing compound.
Benzyl Group Addition: The benzyl group can be added through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the indole core to indoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The benzyl and tetrahydropyridine groups might enhance binding affinity and specificity to certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
相似化合物的比较
Similar Compounds
3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid: Lacks the ester group, which might affect its solubility and reactivity.
1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole: Lacks the carboxylic acid group, potentially altering its biological activity.
Uniqueness
The unique combination of the benzyl group, tetrahydropyridine ring, and indole core in “3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid ethyl ester” provides a distinct chemical profile that can be exploited for specific applications in drug development and material science.
属性
分子式 |
C23H24N2O2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
ethyl 3-(1-benzyl-3,4-dihydro-2H-pyridin-5-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H24N2O2/c1-2-27-23(26)22-21(19-12-6-7-13-20(19)24-22)18-11-8-14-25(16-18)15-17-9-4-3-5-10-17/h3-7,9-10,12-13,16,24H,2,8,11,14-15H2,1H3 |
InChI 键 |
BWXOGQCFHXGUED-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CN(CCC3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
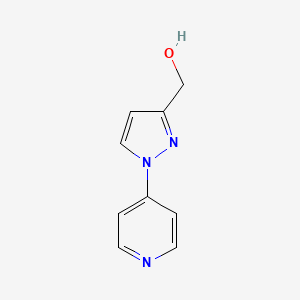
![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)

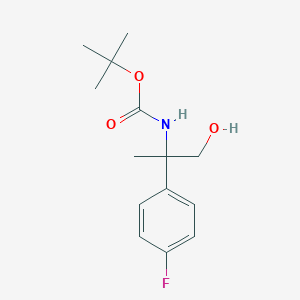
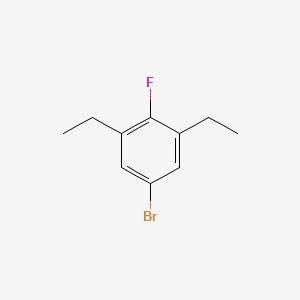
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
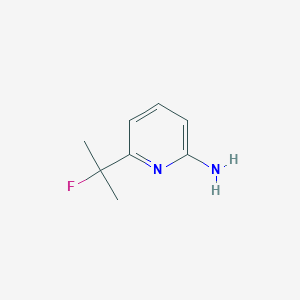
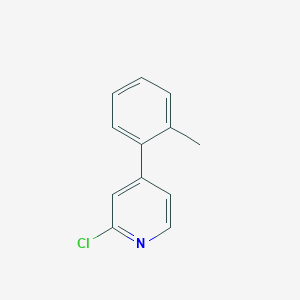
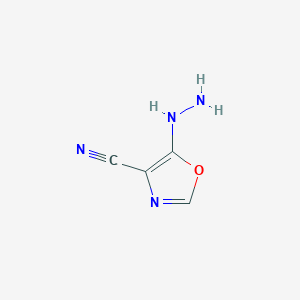
![tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13924826.png)
![5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)
![5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid](/img/structure/B13924829.png)
